molecular formula C20H20N2O3S B2577609 2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide CAS No. 1006974-24-8

2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide

Cat. No.: B2577609
CAS No.: 1006974-24-8
M. Wt: 368.45
InChI Key: XPWJLNLNWAPQCJ-MRCUWXFGSA-N
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Description

2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a sophisticated chemical entity designed for research applications, featuring a benzothiazole core fused with a dioxole ring. The benzothiazole scaffold is recognized in medicinal chemistry as a privileged structure, demonstrating a broad spectrum of biological activities . This compound is intended solely for laboratory research to investigate its potential biochemical properties and mechanisms of action. Its structural features, including the 2,4-dimethylbenzamide substituent and the 7-propyl group, are optimized to enhance its interaction with specific biological targets. Benzothiazole derivatives have shown significant promise in scientific research as anticancer agents, exhibiting potent and selective antitumor activity against various cancer cell lines, including mammary, ovarian, and colon carcinomas . The mechanism of action for such compounds may involve the inhibition of tumor-associated enzymes like carbonic anhydrase, which plays a critical role in tumor progression and survival . Furthermore, structurally related compounds have demonstrated excellent multifunctional profiles, including potent antioxidant activity and promising growth inhibition of dermatophytes and Candida albicans, suggesting potential applications in antimicrobial and dermatological research . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are advised to conduct all necessary safety assessments before use.

Properties

IUPAC Name

2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-7-22-15-9-16-17(25-11-24-16)10-18(15)26-20(22)21-19(23)14-6-5-12(2)8-13(14)3/h5-6,8-10H,4,7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWJLNLNWAPQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC3=C(C=C2SC1=NC(=O)C4=C(C=C(C=C4)C)C)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The dioxolo group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Analogous Compounds

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
4-Chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide 7-CH₃; 4-Cl-C₆H₄CO C₁₆H₁₁ClN₂O₃S 346.8 Not provided in evidence
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide 4-NO₂-C₆H₄CO C₁₅H₉N₃O₅S 343.3 Not provided in evidence
3-Butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide 3-OCH₂CH₂CH₂CH₃; pyridinylmethyl C₂₅H₂₃N₃O₄S 461.5 Not provided in evidence
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine 7-CH₃; dihydroxybenzylidene C₁₆H₁₄ClN₃O₄S₂ 412.9 IR: 1630 cm⁻¹ (C=N); NMR: δ 8.37 (N=CH)

Key Observations :

The 2,4-dimethylbenzamide group may sterically hinder interactions at the imine bond, contrasting with electron-withdrawing groups (e.g., 4-NO₂ in ) that polarize the C=N bond and enhance electrophilicity.

Spectral Trends :

  • IR spectra of benzothiazole analogs consistently show C=N stretching vibrations near 1630–1645 cm⁻¹, as seen in . The target compound’s imine bond is expected to exhibit similar absorption.
  • NMR data for aromatic protons in analogs (e.g., δ 7.70–8.37 in ) suggest deshielding effects from electron-withdrawing substituents, which would differ in the target compound due to its 2,4-dimethylbenzamide group.

Comparative Challenges :

  • Introducing a 7-propyl group may require specialized alkylation steps, unlike smaller substituents (e.g., CH₃ or Cl) that are easier to install via electrophilic substitution .
  • Steric bulk from the 2,4-dimethylbenzamide could complicate purification, as seen in analogs with bulky substituents .

Biological Activity

2,4-Dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a synthetic compound with potential biological activity. Its structure incorporates elements known for their pharmacological properties, particularly in the realm of anticancer research and other therapeutic applications. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula and structure as follows:

  • Chemical Formula: C₁₈H₁₈N₂O₃S
  • Structural Features:
    • Benzamide moiety
    • Benzothiazole ring system
    • Dioxole functional group

Biological Activity Overview

Research indicates that compounds similar to 2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide exhibit various biological activities including:

  • Antitumor Activity: Studies suggest that benzothiazole derivatives can inhibit tumor growth by interfering with cellular processes such as tubulin polymerization and apoptosis induction.
  • Antimicrobial Properties: Some derivatives demonstrate activity against bacterial and fungal strains.
  • Enzyme Inhibition: Certain benzothiazole compounds act as inhibitors for various enzymes, which could be leveraged in drug design.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Tubulin Inhibition: Similar compounds have shown the ability to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells .
  • Reactive Oxygen Species (ROS) Generation: Some studies indicate that benzothiazole derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects .
  • Apoptotic Pathways Activation: The compound may activate caspases and other proteins involved in programmed cell death, particularly in cancerous cells .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines:
    A study investigated the cytotoxic effects of a related benzothiazole compound on A549 (lung cancer) and HeLa (cervical cancer) cell lines. The results indicated significant inhibition of cell proliferation with an IC50 value in the low micromolar range. The mechanism was linked to the disruption of microtubule dynamics .
  • Antimicrobial Activity:
    Another research effort evaluated the antimicrobial properties of benzothiazole derivatives against various pathogens. The results demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntitumorA549 (Lung Cancer)5 µM
AntitumorHeLa (Cervical Cancer)7 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL

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